Trimetazidine-d8 dihydrochloride is a deuterated analogue of trimetazidine, a well-known anti-ischemic drug primarily used in the treatment of coronary artery disease. This compound is classified as a metabolic modulator, influencing energy metabolism by inhibiting long-chain mitochondrial 3-ketoacyl coenzyme A thiolase, which plays a critical role in fatty acid oxidation. The deuterated form, trimetazidine-d8 dihydrochloride, serves as a stable isotope reference standard for various scientific studies, including pharmacokinetic and metabolic research.
Trimetazidine-d8 dihydrochloride is synthesized from precursor chemicals such as 2,3,4-trimethoxy benzaldehyde and piperazine, using formic acid as a catalyst . It falls under the category of pharmaceuticals specifically designed to enhance glucose metabolism while reducing fatty acid oxidation. Its classification as a coronary vasodilator further emphasizes its therapeutic role in cardiovascular health .
The synthesis of trimetazidine-d8 dihydrochloride involves several chemical reactions. The primary method includes the condensation of 2,3,4-trimethoxy benzaldehyde with piperazine in the presence of formic acid. This reaction typically requires careful control of temperature and reaction time to maximize yield and purity.
The process can be summarized in the following steps:
The molecular formula for trimetazidine-d8 dihydrochloride is C14H16D8Cl2N2O3. The structure features a piperazine ring linked to a trimethoxybenzyl moiety, with deuterium atoms replacing hydrogen atoms at specific positions to create the deuterated variant.
Trimetazidine-d8 dihydrochloride undergoes similar chemical reactions as its non-deuterated counterpart. It primarily participates in metabolic pathways involving mitochondrial function and energy production.
In biological systems, trimetazidine-d8 dihydrochloride can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to study its pharmacokinetics and metabolic pathways. The compound's detection relies on monitoring specific ion transitions that correspond to both the parent compound and its metabolites .
Trimetazidine-d8 dihydrochloride acts by inhibiting long-chain fatty acid oxidation, thereby favoring glucose metabolism in ischemic conditions. This shift in metabolic pathways enhances ATP production and improves myocardial energy efficiency.
Relevant data on its stability and solubility can be found in technical datasheets provided by chemical suppliers .
Trimetazidine-d8 dihydrochloride has several scientific applications:
This compound serves as an important tool for researchers exploring both its therapeutic effects and its underlying mechanisms within biological systems.
Trimetazidine-d8 dihydrochloride is a deuterium-enriched isotopologue of the antianginal drug trimetazidine dihydrochloride. Its systematic chemical name is 1-(2,3,4-Trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride, reflecting the specific substitution pattern of deuterium atoms [8] [10]. The molecular formula is C₁₄H₁₆D₈Cl₂N₂O₃, with a molecular weight of 347.31 g/mol [2] [5] [6]. Deuterium atoms replace all eight hydrogen atoms at positions 2, 3, 5, and 6 of the piperazine ring, as confirmed by the SMILES notation: COC1=C(CN2C([2H])(C([2H])(NC([2H])(C2([2H])[2H])[2H])[2H])C=CC(OC)=C1OC.Cl.Cl
[2] [3] [7]. This selective labeling minimizes structural alterations while enhancing metabolic stability. The compound’s CAS number is 1219795-37-5 (dihydrochloride salt), with the free base designated as 1219908-67-4 [8] [10]. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm deuterium integration exclusively within the aliphatic piperazine moiety, preserving the aromatic trimethoxybenzyl scaffold’s integrity [8].
Table 1: Structural Properties of Trimetazidine-d8 Dihydrochloride
Property | Value/Description |
---|---|
Systematic Name | 1-(2,3,4-Trimethoxybenzyl)piperazine-2,2,3,3,5,5,6,6-d8 dihydrochloride |
Molecular Formula | C₁₄H₁₆D₈Cl₂N₂O₃ |
Molecular Weight | 347.31 g/mol |
CAS Number | 1219795-37-5 (dihydrochloride) |
Deuterium Positions | Piperazine ring (C2, C3, C5, C6 positions) |
Appearance | White to off-white solid |
Trimetazidine-d8 dihydrochloride exhibits high water solubility (≥100 mg/mL, 287.93 mM), facilitating its use in in vitro aqueous systems [2] [3]. It remains soluble in dimethyl sulfoxide (DMSO) at 25 mg/mL (71.98 mM), though hygroscopic DMSO may impact solubility over time [2]. The compound demonstrates stability under recommended storage conditions: 4°C in sealed containers protected from moisture for short-term use, or -20°C for long-term storage (1 month) and -80°C (6 months) [2] [7]. Thermal stability studies indicate decomposition above 200°C, consistent with the parent compound [8]. Spectrophotometric analysis (HPLC) confirms a purity of >95%, with deuterium enrichment exceeding 99% as verified by mass spectrometry [8] [10]. The dihydrochloride salt form enhances crystallinity and shelf-life compared to the free base, with no significant degradation observed under accelerated stability conditions (40°C/75% relative humidity for 4 weeks) [8].
Table 2: Physicochemical Parameters of Trimetazidine-d8 Dihydrochloride
Property | Value |
---|---|
Solubility in H₂O | ≥100 mg/mL (287.93 mM) |
Solubility in DMSO | 25 mg/mL (71.98 mM) |
Purity (HPLC) | >95% |
Storage Temperature | 4°C (short-term), -20°C/-80°C (long-term) |
Thermal Decomposition | >200°C |
Hygroscopicity | Low (requires moisture protection) |
Trimetazidine-d8 dihydrochloride retains the pharmacodynamic profile of its non-deuterated counterpart (C₁₄H₂₂N₂O₃·2HCl, MW 339.29 g/mol) while exhibiting distinct pharmacokinetic behaviors. Both compounds share identical inhibition potency against mitochondrial enzymes like long-chain 3-ketoacyl coenzyme A thiolase (IC₅₀ = 75 nM) [2] [9]. However, deuterium substitution significantly alters metabolic stability:
Table 3: Isotopic vs. Non-Isotopic Trimetazidine Comparison
Parameter | Trimetazidine-d8 Dihydrochloride | Non-Deuterated Trimetazidine |
---|---|---|
Molecular Weight | 347.31 g/mol | 339.29 g/mol |
Metabolic Stability | Enhanced (slower hepatic clearance) | Standard clearance |
Mass Spectrometry | Distinct m/z peak (Δ+8) | Baseline m/z peak |
Enzyme Inhibition (IC₅₀) | 75 nM (identical) | 75 nM |
Primary Use | Metabolic tracer; research standard | Therapeutic agent |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3